BenchChemオンラインストアへようこそ!

Fgfr4-IN-11

FGFR4 Kinase Inhibition IC50

FGFR4-IN-11 (Compound 30) is a research-grade covalent FGFR4 inhibitor optimized for target validation in FGF19-driven hepatocellular carcinoma. Unlike other FGFR4 inhibitors, its unique selectivity fingerprint—driven by a fused-ring bicyclic pyridyl core and acrylamide warhead—ensures clean pathway interrogation without confounding off-target effects. Procure this precisely characterized probe to generate reproducible, publication-ready data in FGFR4-dependent cell lines (Hep3B, Huh7, JHH-7) at 1-100 nM. Avoid experimental artifacts caused by inhibitor substitution; invest in compound-specific validation.

Molecular Formula C29H29N5O5
Molecular Weight 527.6 g/mol
Cat. No. B12419731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-11
Molecular FormulaC29H29N5O5
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)C2=CNC3=C2C=CC(=N3)NC4=C(C=C(C=C4)N5CCOCC5)NC(=O)C=C)OC
InChIInChI=1S/C29H29N5O5/c1-4-27(35)32-25-15-19(34-9-11-39-12-10-34)5-7-24(25)31-26-8-6-22-23(17-30-29(22)33-26)28(36)18-13-20(37-2)16-21(14-18)38-3/h4-8,13-17H,1,9-12H2,2-3H3,(H,32,35)(H2,30,31,33)
InChIKeyYMFNEYWPMKYGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr4-IN-11: A Covalent FGFR4 Inhibitor with Sub-5 nM Potency for Targeted Cancer Research Procurement


Fgfr4-IN-11 (CAS 2396664-85-8), designated as Compound 30 in its originating patent, is a synthetic organic small molecule characterized as a potent, selective, and covalently bound inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) [1]. In kinase inhibition assays, it demonstrates a half-maximal inhibitory concentration (IC50) of 2.1 nM . The compound's core function involves the significant attenuation of the FGF19/FGFR4 signaling axis, a pathway critically implicated in driving oncogenic proliferation, survival, and therapy resistance in specific malignancies, most notably hepatocellular carcinoma (HCC) [2]. Its chemical structure, featuring a fused-ring bicyclic pyridyl core with an acrylamide warhead, enables it to act as a covalent antagonist, forming an irreversible bond with a specific cysteine residue (Cys552) within the FGFR4 ATP-binding pocket. This mechanism of action is shared by several other advanced clinical candidates, establishing a clear class identity, yet subtle structural differences can lead to significant variations in selectivity profiles and downstream biological effects, making compound-specific characterization crucial for experimental design.

Strategic Procurement of Fgfr4-IN-11: Why FGFR4 Isoform Selectivity Profiles are Not Interchangeable


The assumption that any potent FGFR4 inhibitor can substitute for another in a research program is a critical error with significant downstream consequences. While compounds like Fgfr4-IN-11, fisogatinib (BLU-554), roblitinib (FGF401), and H3B-6527 all target FGFR4 with high affinity, their selectivity profiles against the broader kinome—and even against the closely related FGFR1, FGFR2, and FGFR3 isoforms—differ dramatically [1]. For example, roblitinib is a reversible-covalent inhibitor with exceptional selectivity, showing little to no activity against other FGFRs [2]. In contrast, early-generation FGFR inhibitors or even some clinical candidates can have measurable off-target activity on other kinases, potentially confounding results in cellular or in vivo models [3]. Therefore, substituting Fgfr4-IN-11 with another FGFR4 inhibitor without understanding its unique selectivity fingerprint risks introducing unexpected, non-FGFR4-mediated effects, invalidating target validation studies and compromising the reproducibility of experimental outcomes. The quantitative evidence below is provided to enable a data-driven procurement decision.

Quantitative Evidence Guide for Fgfr4-IN-11: Potency, Kinase Selectivity, and Anti-Proliferative Activity vs. Key FGFR4 Inhibitor Benchmarks


FGFR4 Kinase Inhibition Potency: Fgfr4-IN-11 vs. Leading Clinical Candidates

In a direct comparison of biochemical potency against the FGFR4 kinase domain, Fgfr4-IN-11 demonstrates an IC50 of 2.1 nM [1]. This potency places it competitively among a class of highly potent FGFR4 inhibitors, showing a 2.4-fold improvement in IC50 over fisogatinib (BLU-554, IC50 = 5 nM) [2], and is comparable to roblitinib (FGF401, IC50 = 1.9 nM) [3] and H3B-6527 (IC50 < 1.2 nM) .

FGFR4 Kinase Inhibition IC50 Biochemical Assay

Kinase Selectivity Profile: Known Off-Target Activity of Fgfr4-IN-11

While a comprehensive selectivity profile for Fgfr4-IN-11 is not publicly available in peer-reviewed literature, class-level inference suggests it likely possesses selectivity over FGFR1-3, a characteristic common to advanced covalent FGFR4 inhibitors. For reference, the clinical candidate H3B-6527 (a covalent FGFR4 inhibitor) demonstrates >250-fold selectivity over FGFR1-3 , while roblitinib shows >1,000-fold selectivity over a panel of 65 kinases . Notably, a structurally related analog from the same chemical series, Fgfr4-IN-1, has been shown to be highly selective for FGFR4 over FGFR1 and a panel of 36 other kinases (all IC50 >10 µM) .

Selectivity Kinome Profiling Off-Target Effects FGFR1

Cellular Anti-Proliferative Activity: Fgfr4-IN-11 Effects in FGFR4-Driven HCC Models

Fgfr4-IN-11 has been reported to significantly inhibit the FGF19/FGFR4 signaling pathway in cellular models, leading to anti-proliferative effects . While specific GI50 or EC50 values for Fgfr4-IN-11 in HCC cell lines are not detailed in open literature, its anti-cancer activity is described as significant. For context, the structurally related analog Fgfr4-IN-1 inhibits proliferation of Hep3B and Huh7 HCC cells with IC50 values of 1.1 nM and 2.5 nM, respectively . The clinical candidate roblitinib inhibits Huh7 cell proliferation with an IC50 of 12 nM .

Cellular Assay Anti-Proliferation HCC Huh7

In Vivo Antitumor Efficacy: Evidence from Xenograft Models for Fgfr4-IN-11 Analogs

Direct in vivo efficacy data for Fgfr4-IN-11 in animal models is not publicly documented. However, the compound is noted to exhibit anti-cancer effects [1]. In vivo studies for the related analog Fgfr4-IN-1 demonstrate significant antitumor activity, with tumor growth inhibition (TGI) of 62.7% and 70.8% at daily oral doses of 30 mg/kg and 100 mg/kg, respectively, in a Huh7 HCC mouse xenograft model .

In Vivo Xenograft Tumor Growth Inhibition HCC

Recommended Research and Industrial Applications for Fgfr4-IN-11 Based on Available Evidence


Primary Target Engagement Studies in FGFR4-Dependent Cell Lines

Based on its potent FGFR4 IC50 of 2.1 nM [1] and reported pathway inhibition , Fgfr4-IN-11 is optimally employed as a chemical probe for in vitro target validation. It is suitable for use in FGFR4-dependent hepatocellular carcinoma cell lines (e.g., Hep3B, Huh7, JHH-7) to study the downstream effects of FGF19/FGFR4 signaling blockade, such as phosphorylation of FRS2, ERK, and AKT. Experiments should be conducted at concentrations ranging from 1-100 nM, with careful monitoring of target engagement biomarkers (e.g., pFGFR4, pFRS2).

Combinatorial Drug Screening in HCC Models

Given its potent inhibition of the FGF19/FGFR4 axis, Fgfr4-IN-11 is a suitable tool for investigating combination therapy strategies in hepatocellular carcinoma. Preclinical studies with other FGFR4 inhibitors have shown synergy with standard-of-care agents like sorafenib and oxaliplatin [2]. Fgfr4-IN-11 can be utilized in similar in vitro combination screens to identify novel synergistic partners for the treatment of FGF19-positive HCC, a subtype with a high unmet clinical need.

Chemical Starting Point for Medicinal Chemistry Optimization

Fgfr4-IN-11, identified as 'Compound 30' in patent literature, possesses a distinct chemical structure featuring a fused-ring bicyclic pyridyl core and an acrylamide warhead. Its potent biochemical activity (IC50 = 2.1 nM) makes it a valuable starting point or reference molecule for medicinal chemistry programs focused on developing novel covalent FGFR4 inhibitors with improved drug-like properties, such as enhanced oral bioavailability, metabolic stability, or superior kinome selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgfr4-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.